N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonamide
Description
N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonamide is a complex organic compound that features a piperidine ring, a thiophene ring, and an oxadiazole ring
Properties
IUPAC Name |
N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S2/c1-16(22(18,19)17-7-3-2-4-8-17)10-12-14-13(15-20-12)11-6-5-9-21-11/h5-6,9H,2-4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPILIZVAITVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CS2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents.
Introduction of the thiophene ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions, often involving piperidine and a suitable leaving group on the oxadiazole-thiophene intermediate.
Sulfonamide formation: The final step involves the reaction of the piperidine derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features and potential biological activities.
Biological Research: The compound can be used as a probe to study various biological pathways and molecular interactions.
Material Science: Its unique electronic properties may make it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The exact mechanism of action of N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The thiophene and oxadiazole rings may play a role in binding to these targets, while the piperidine ring may influence the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological activities.
Oxadiazole derivatives: Compounds such as ataluren and azilsartan, which contain oxadiazole rings, are used in the treatment of diseases like muscular dystrophy and hypertension.
Uniqueness
N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonamide is unique due to its combination of three distinct heterocyclic rings, which may confer a unique set of biological activities and chemical reactivities. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
